4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline
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Overview
Description
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole moiety and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Synthesis of the Benzyloxyphenyl Group: The benzyloxyphenyl group is prepared by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the benzyloxyphenyl derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(METHOXY)PHENYL]METHANIMINE: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(ETHOXY)PHENYL]METHANIMINE: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is unique due to its specific combination of benzoxazole and benzyloxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H20N2O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H20N2O2/c1-2-6-21(7-3-1)19-30-24-16-10-20(11-17-24)18-28-23-14-12-22(13-15-23)27-29-25-8-4-5-9-26(25)31-27/h1-18H,19H2 |
InChI Key |
AXQVHAVZKDANMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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